molecular formula C15H14FN5S2 B2876192 2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-62-9

2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2876192
CAS No.: 868221-62-9
M. Wt: 347.43
InChI Key: QWNLOWYSAIRCFV-UHFFFAOYSA-N
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Description

2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a triazole ring, which is further substituted with an ethylsulfanyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring, followed by its attachment to the pyrimidine ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-Methylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
  • 2-[[5-Ethylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

Uniqueness

2-(((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to the presence of both ethylsulfanyl and fluorophenyl groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

2-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5S2/c1-2-22-15-20-19-13(10-23-14-17-8-3-9-18-14)21(15)12-6-4-11(16)5-7-12/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLOWYSAIRCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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